3-[(2,4-Dichlorophenoxy)methyl]azetidine
Description
Structure
3D Structure
Properties
CAS No. |
1332301-48-0 |
|---|---|
Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-1-2-10(9(12)3-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 |
InChI Key |
HCCDHHAKUSVQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Azetidine Ring Formation and Transformation
Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis
The construction of the azetidine ring can be achieved through various synthetic strategies, each with distinct mechanistic pathways. magtech.com.cn Common methods include intramolecular nucleophilic substitution, cycloaddition reactions, and ring contractions or expansions. magtech.com.cnmedwinpublishers.com
Recent advances have introduced innovative methods for azetidine synthesis. One such method is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org The mechanism involves the generation of an octahedral Pd(IV) species, which undergoes intramolecular cyclization to form the azetidine ring. rsc.org Another notable approach is the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.orgresearchgate.net This reaction can be mediated by visible light using an iridium photocatalyst that activates oxime precursors via triplet energy transfer. rsc.orgresearchgate.net
Other significant synthetic developments include:
Ring Contraction: The synthesis of α-carbonyl-azetidines has been achieved through the ring contraction of 2-pyrrolidinones. rsc.org
Strain-Release Homologation: This method utilizes the reaction of azabicyclo[1.1.0]butane derivatives with boronic esters, proceeding through a 1,2-metalate rearrangement of a boronate complex to form 3,3-disubstituted azetidines. rsc.org
Intramolecular Aminolysis of Epoxides: Lanthanide(III) triflates, such as La(OTf)₃, have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a novel route to functionalized azetidines. frontiersin.org
Iodine-Mediated Cyclization: Homoallyl amines can undergo a 4-exo trig cyclization mediated by iodine to yield cis-2,4-disubstituted azetidines. nih.gov
| Synthetic Method | Key Mechanistic Feature | Reference |
|---|---|---|
| Pd(II)-Catalyzed C(sp³)–H Amination | Intramolecular cyclization via a Pd(IV) intermediate. | rsc.org |
| Aza-Paternò-Büchi Reaction | [2+2] photocycloaddition involving a triplet excited state of an imine precursor. | rsc.orgrsc.org |
| Strain-Release Homologation | 1,2-metalate rearrangement of a boronate complex. | rsc.org |
| Intramolecular Aminolysis of Epoxides | La(OTf)₃-catalyzed regioselective ring-opening of cis-3,4-epoxy amines. | frontiersin.org |
| Iodine-Mediated Cyclization | 4-exo trig cyclization of homoallyl amines. | nih.gov |
Role of Ring Strain in Governing Reactivity and Selectivity
The reactivity of azetidines is significantly influenced by their inherent ring strain, which is estimated to be around 25.2 kcal/mol. researchgate.net This value is comparable to that of other strained rings like cyclobutane (26.4 kcal/mol) and aziridine (26.7 kcal/mol), and substantially higher than that of pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net While this strain makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions, it is also significantly more stable than the highly reactive aziridine ring, allowing for easier handling. rsc.orgresearchwithrutgers.com
This inherent strain is a driving force in many reactions involving azetidines. For instance, the concept of "strain-release" is harnessed in synthetic methodologies to create more complex molecules. rsc.org The rigidity conferred by the strained ring is also advantageous in catalysis, where azetidine-containing scaffolds can enhance enantioselectivity by creating a well-defined catalytic pocket. rsc.org In the context of palladium catalysis, the ring strain of azetidine-based ligands has been shown to impact the efficiency of cross-coupling reactions, with the increased strain potentially playing a crucial role in the transmetalation and product-releasing steps of the catalytic cycle. mdpi.com
Studies on Intermediates and Transition States
Understanding the intermediates and transition states in azetidine synthesis is crucial for optimizing reaction conditions and controlling selectivity. In Pd(II)-catalyzed C-H amination, mechanistic studies point to the involvement of an octahedral Pd(IV) species that forms prior to the reductive elimination that closes the azetidine ring. rsc.org For strain-release homologation reactions, a key intermediate is the boronate complex formed from the addition of azabicyclo[1.1.0]butyl lithium to a boronic ester. rsc.org
In the visible-light-mediated aza-Paternò-Büchi reaction, mechanistic studies suggest that the reaction proceeds via triplet energy transfer from an Ir(III) photocatalyst to an oxime precursor, generating a reactive triplet imine intermediate. rsc.orgresearchgate.net It has been noted that the singlet excited state is not reactive in this [2+2] cycloaddition. rsc.org
Computational studies have also provided insights into reaction pathways. For the La(OTf)₃-catalyzed intramolecular aminolysis of epoxides, calculations of the transition states for the formation of azetidine versus pyrrolidine from cis-epoxy amines showed a much lower energy transition state for azetidine formation, consistent with experimental results. frontiersin.org These calculations suggest that lanthanum complexes coordinated by substrates or products likely contribute to the observed regioselectivity. frontiersin.org
Stereochemical Control and Diastereoselectivity in Azetidine Synthesis
Achieving stereochemical control is a critical aspect of azetidine synthesis, particularly for applications in medicinal chemistry. Various strategies have been developed to control the diastereoselectivity of these reactions.
One effective method is the iodine-mediated cyclization of homoallyl amines, which delivers cis-2,4-disubstituted azetidines through a 4-exo trig cyclization with high diastereoselectivity. nih.gov The relative stereochemistry of the products has been confirmed by NMR spectroscopy and X-ray crystallography. nih.gov
An electrocyclization route from N-alkenylnitrones provides access to azetidine nitrones. nih.gov These intermediates can then undergo various reduction, cycloaddition, and nucleophilic addition reactions to form highly substituted azetidines with excellent diastereoselectivity. nih.gov A copper(I)-catalyzed cascade reaction involving a rsc.orgnih.gov-rearrangement and 4π-electrocyclization of O-propargylic oximes also yields azetidine nitrones that can participate in diastereoselective [3+2] cycloaddition reactions. acs.org
Furthermore, distinct synthetic strategies have been developed for the stereocontrolled synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC), demonstrating precise control over the relative and absolute stereochemistry. nih.govnih.gov Ligand-controlled diastereodivergent synthesis has also been achieved in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with exocyclic alkenes containing a four-membered ring, allowing for the selective formation of either exo or endo spirocyclic pyrrolidine-azetidine derivatives. rsc.org
| Stereoselective Method | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|
| Iodine-Mediated Cyclization | 4-exo trig cyclization of homoallyl amines. | cis-2,4-disubstituted azetidines. | nih.gov |
| Electrocyclization of N-alkenylnitrones | Formation of azetidine nitrone intermediates followed by subsequent reactions. | Excellent diastereoselectivity in the formation of densely substituted azetidines. | nih.gov |
| Cu(I)-Catalyzed Cascade Reaction | rsc.orgnih.gov-rearrangement and 4π-electrocyclization of O-propargylic oximes. | Diastereoselective [3+2] cycloaddition of the resulting azetidine nitrone. | acs.org |
| Asymmetric 1,3-Dipolar Cycloaddition | Ligand-controlled reaction of azomethine ylides. | Diastereodivergent synthesis of exo or endo spirocyclic products. | rsc.org |
| Distinct Multi-step Synthesis | Separate strategies for cis and trans isomers. | Stereocontrolled synthesis of all four stereoisomers of azetidine-2,3-dicarboxylic acid. | nih.govnih.gov |
Reactivity Profile of the Azetidine Ring System
Ring-Opening Reactions of Azetidines
Nucleophilic ring-opening is a primary reaction pathway for azetidines. beilstein-journals.org These reactions typically require activation of the ring, either through protonation of the nitrogen atom by acids or coordination with a Lewis acid. This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. beilstein-journals.org The regioselectivity of the ring-opening is influenced by both electronic and steric factors related to the substituents on the azetidine (B1206935) ring. beilstein-journals.org
The reaction of activated azetidines with carbon nucleophiles results in the cleavage of a carbon-nitrogen bond and the formation of a new carbon-carbon bond. This process yields functionalized linear amines. The attack of the carbon nucleophile generally occurs at one of the ring carbons adjacent to the nitrogen atom. For an unsymmetrically substituted azetidine like 3-[(2,4-Dichlorophenoxy)methyl]azetidine, the site of attack will depend on the specific reaction conditions and the nature of the nucleophile.
| Nucleophile Type | General Product | Influencing Factors |
| Organometallic Reagents (e.g., Grignard, Organolithium) | γ-Amino alcohols or substituted amines | Steric hindrance, electronic effects of substituents |
| Enolates | γ-Amino ketones or esters | Reaction conditions, nature of the enolate |
| Cyanide | γ-Amino nitriles | Activation method (e.g., Lewis acid) |
Stability and Activation of the Azetidine Nitrogen
The azetidine ring is thermodynamically stable but possesses considerable ring strain, which makes it kinetically reactive under certain conditions. nih.gov The nitrogen atom's lone pair of electrons confers basic properties to the molecule. researchgate.net The stability of the ring can be significantly influenced by the substituents attached to the nitrogen.
Protonation of the azetidine nitrogen is a key step in many of its reactions. beilstein-journals.org The basicity (pKa) of the nitrogen is a critical factor determining the ease of this activation. For N-aryl azetidines, the pKa of the azetidine nitrogen is influenced by the electronic properties of the aryl substituent. nih.gov Delocalization of the nitrogen's lone pair into an attached aromatic system can decrease its basicity, thereby increasing the stability of the ring towards acid-mediated decomposition. nih.gov In the case of this compound, which is an N-unsubstituted (secondary) amine, the nitrogen is expected to be basic and readily protonated under acidic conditions. nih.gov
Activation Methods for Azetidine Ring-Opening:
Brønsted Acids: Protonation of the nitrogen to form an azetidinium ion. beilstein-journals.org
Lewis Acids: Coordination to the nitrogen atom, increasing the electrophilicity of the ring carbons. beilstein-journals.org
Acylating Agents (e.g., Chloroformates): Formation of an activated intermediate that is susceptible to nucleophilic attack. bham.ac.uk
Chemical Transformations of the Azetidine Ring
Beyond simple ring-opening, the azetidine ring can undergo several other important chemical transformations. These reactions often proceed through the formation of reactive intermediates like azetidinium salts and ylides, and can lead to the formation of other heterocyclic systems.
Azetidinium salts are quaternary ammonium (B1175870) compounds formed by the alkylation or protonation of the azetidine nitrogen. nih.gov These salts are highly reactive intermediates in many nucleophilic ring-opening reactions. bham.ac.uknih.gov The positive charge on the nitrogen atom significantly weakens the C-N bonds of the ring, facilitating cleavage. nih.gov
Azetidinium ylides are another class of reactive intermediates, formed from azetidinium salts. An ylide is a neutral species with adjacent positive and negative charges. organic-chemistry.org In the context of azetidines, an azetidinium ylide features a positively charged nitrogen atom and a negatively charged adjacent carbon. These intermediates are particularly known for undergoing rearrangement reactions.
General Formation of an Azetidinium Ylide:
Quaternization: Reaction of the azetidine with an alkyl halide to form an azetidinium salt.
Deprotonation: Treatment of the azetidinium salt with a strong base to remove a proton from a carbon adjacent to the nitrogen, forming the ylide.
One of the most significant transformations of the azetidine ring is its expansion to form five-membered pyrrolidine (B122466) rings. This rearrangement is a synthetically valuable method for creating substituted pyrrolidines, which are common structural motifs in many biologically active compounds.
This ring expansion often proceeds through the formation of a bicyclic azetidinium ion intermediate. For example, an azetidine bearing a haloalkyl group at the 2-position can undergo intramolecular cyclization to form a bicyclic azetidinium salt. Subsequent nucleophilic attack on this strained intermediate leads to the opening of the original azetidine ring and the formation of a substituted pyrrolidine. Similarly, rearrangements of azetidinium ylides, such as the beilstein-journals.orgnih.gov-Stevens rearrangement, can also lead to ring-expanded products like pyrrolidines.
| Starting Material | Intermediate | Product | Reaction Type |
| 2-(1-Haloalkyl)azetidine | Bicyclic azetidinium ion | 3-Substituted pyrrolidine | Intramolecular cyclization followed by nucleophilic ring-opening |
| Azetidinecarboxylate ester | Azetidinium ylide | Substituted pyrrolidine | Reaction with a metallocarbene followed by beilstein-journals.orgnih.gov-shift |
Advanced Structural Characterization Techniques for Research on 3 2,4 Dichlorophenoxy Methyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-[(2,4-Dichlorophenoxy)methyl]azetidine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced techniques can reveal connectivity and spatial relationships.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the azetidine (B1206935) ring, the methylene (B1212753) bridge, and the dichlorophenoxy group. The azetidine protons typically appear as complex multiplets due to spin-spin coupling. The proton at the C3 position (CH) would be coupled to the adjacent methylene protons of the ring and the methylene bridge protons. The N-H proton of the secondary amine in the azetidine ring would likely appear as a broad singlet. The aromatic region would display signals corresponding to the three protons on the dichlorophenyl ring, with their chemical shifts and coupling patterns dictated by the substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Signals for the azetidine ring carbons (C2, C3, C4) are expected in the aliphatic region. The carbon of the methylene bridge (-CH₂-O-) would appear further downfield due to the influence of the adjacent oxygen atom. The aromatic carbons of the dichlorophenoxy group would resonate in the typical aromatic region (δ 110-160 ppm), with the carbons directly attached to chlorine and oxygen showing distinct chemical shifts.
Predicted NMR Data for this compound
Click to view interactive data table
| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) | Notes |
| Azetidine CH (C3) | Multiplet | ~40-50 | Chemical shift influenced by the substituent. |
| Azetidine CH₂ (C2, C4) | Multiplets | ~50-60 | Protons are diastereotopic, may show separate signals. |
| Azetidine NH | Broad Singlet | - | Position is solvent and concentration dependent. |
| Methylene CH₂-O | Doublet | ~65-75 | Coupled to the C3 proton. |
| Aromatic CH (Ar-H) | 6.9 - 7.5 | ~115-130 | Three distinct signals expected. |
| Aromatic C-Cl | - | ~125-135 | Quaternary carbons. |
| Aromatic C-O | - | ~150-155 | Quaternary carbon. |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, FAB-Mass)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
For this compound (C₁₀H₁₁Cl₂NO), High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the exact mass and, consequently, the molecular formula. umich.edu A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺). The presence of two chlorine atoms would result in a characteristic cluster of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
Electron Impact (EI) or Electrospray Ionization (ESI) would be used to generate ions. scielo.brscielo.br The subsequent fragmentation pattern provides a fingerprint of the molecule's structure. The most probable fragmentation pathways would involve the cleavage of the ether bond and fragmentations within the azetidine ring.
Key Predicted Fragmentation Pathways:
α-cleavage: Cleavage of the bond between the azetidine ring and the methylene group.
Ether Bond Cleavage: Scission of the C-O bond, leading to the formation of a 2,4-dichlorophenoxy radical or anion and a corresponding azetidin-3-ylmethyl cation. The 2,4-dichlorophenoxide ion (m/z 161/163) would be a prominent peak.
Azetidine Ring Opening: Fragmentation of the strained four-membered ring.
Predicted Mass Spectrometry Fragments for this compound
Click to view interactive data table
| Fragment Description | Predicted m/z | Notes |
| Molecular Ion [M]⁺ | 231/233/235 | Shows characteristic isotopic pattern for two chlorine atoms. |
| Loss of CH₂-Azetidine | 161/163 | [C₆H₃Cl₂O]⁻ fragment. A very likely and stable fragment. |
| Azetidin-3-ylmethyl fragment | 70 | [C₄H₈N]⁺ fragment resulting from ether bond cleavage. |
| Dichlorophenyl fragment | 145/147 | [C₆H₃Cl₂]⁺ fragment. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. jmchemsci.com
The key diagnostic absorptions would include:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the azetidine ring. ucalgary.ca
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and methylene groups would be observed just below 3000 cm⁻¹. libretexts.org
C-O-C Stretch: The ether linkage would produce strong, characteristic asymmetric and symmetric C-O-C stretching bands, typically in the 1250-1050 cm⁻¹ region. researchgate.net
Aromatic C=C Stretches: Multiple sharp bands of variable intensity would be present in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 850-550 cm⁻¹, would indicate the presence of the carbon-chlorine bonds. libretexts.org
Predicted Infrared Absorption Bands for this compound
Click to view interactive data table
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Azetidine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong, Multiple Bands |
| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |
| C-O-C Symmetric Stretch | 1050 - 1150 | Strong |
| C-Cl Stretch | 680 - 840 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information on bond lengths, bond angles, and torsional angles of this compound. nih.gov
A successful single-crystal X-ray diffraction analysis would reveal:
Molecular Conformation: The exact puckering of the azetidine ring and the orientation of the (2,4-dichlorophenoxy)methyl substituent relative to the ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice, identifying any hydrogen bonding involving the azetidine N-H group or other non-covalent interactions that stabilize the solid-state structure.
Absolute Stereochemistry: While the parent compound is achiral, if any chiral derivatives were synthesized, X-ray crystallography could be used to determine their absolute configuration without ambiguity.
Although a crystal structure for the title compound is not available, studies on related heterocyclic compounds demonstrate the power of this technique. For example, the analysis of a thiazolidine (B150603) derivative revealed an orthorhombic crystal system with specific unit-cell parameters (a = 20.876 Å, b = 12.111 Å, c = 6.288 Å) and the P222₁ space group. scilit.com Similarly, a crystal structure of a different substituted azetidine could provide analogous data, confirming the molecular connectivity and revealing its detailed solid-state architecture. nih.govacs.org The primary prerequisite for this analysis is the growth of high-quality single crystals suitable for diffraction. nih.gov
Computational and Theoretical Chemistry Studies of 3 2,4 Dichlorophenoxy Methyl Azetidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated energetic properties. For 3-[(2,4-Dichlorophenoxy)methyl]azetidine, DFT calculations would be instrumental in elucidating key electronic features.
Key Electronic Parameters: Theoretical studies on various organic molecules, including those with heterocyclic rings, routinely employ DFT to determine parameters such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. researchgate.netnih.gov For the target molecule, the HOMO would likely be localized on the electron-rich 2,4-dichlorophenoxy ring, while the LUMO may be distributed across the azetidine (B1206935) ring and the benzylic carbon, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The presence of the electronegative chlorine atoms on the phenyl ring would be expected to lower the energy of the HOMO, potentially increasing the HOMO-LUMO gap and thus enhancing the molecule's stability compared to an unsubstituted analogue.
Energetics: DFT calculations can also predict thermodynamic properties such as the heat of formation, Gibbs free energy, and vibrational frequencies. researchgate.net These calculations would be crucial for understanding the stability of this compound and for predicting the thermodynamics of potential reactions it might undergo.
| Property | Predicted Characteristic for this compound | Significance |
|---|---|---|
| HOMO Energy | Localized on the 2,4-dichlorophenoxy ring; energy lowered by chlorine atoms. | Indicates the site of electron donation (susceptibility to electrophilic attack). |
| LUMO Energy | Distributed across the azetidine ring and adjacent methylene (B1212753) bridge. | Indicates the site of electron acceptance (susceptibility to nucleophilic attack). |
| HOMO-LUMO Gap | Moderately large, suggesting good kinetic stability. | Correlates with chemical reactivity and electronic excitation energy. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen and chlorine atoms; positive potential near the azetidine nitrogen's hydrogen (if protonated). | Predicts sites for non-covalent interactions and electrophilic/nucleophilic attack. researchgate.net |
Conformational Analysis and Ring Dynamics
The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformational preferences and reactivity. rsc.org The puckered conformation of the azetidine ring is a key structural feature.
Ring Puckering: Unlike the planar cyclobutane, the azetidine ring adopts a puckered conformation to alleviate some of the torsional strain. The degree of puckering and the energy barrier to ring inversion are important dynamic properties. For 3-substituted azetidines, the substituent's steric bulk and electronic nature influence the preferred puckered conformation (axial vs. equatorial orientation of the substituent). nih.gov In the case of this compound, the bulky dichlorophenoxymethyl group would likely favor an equatorial position to minimize steric hindrance.
Torsional Angles: A detailed conformational analysis would involve mapping the potential energy surface as a function of key torsional angles, particularly those involving the C3-substituent and the bonds connecting the azetidine ring to the phenoxy group. This analysis would reveal the lowest energy conformers and the rotational barriers between them. Studies on similar heterocyclic systems have shown that such conformational preferences can significantly impact biological activity. nih.gov
Molecular Modeling and Simulation of Azetidine Systems
Molecular modeling and dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment. researchgate.net
System Dynamics: For this compound, MD simulations could be used to explore its conformational landscape in different solvents, mimicking physiological conditions. These simulations can reveal how solvent molecules interact with the compound and influence its preferred shape. researchgate.net
Structural Stability: MD simulations are also valuable for assessing the structural stability of molecular complexes. researchgate.net While this article excludes specific biological target binding, the general principles of using MD to understand the stability of azetidine-containing systems in various environments are relevant. The simulations can track root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to identify stable and flexible regions of the molecule.
Prediction of Reactivity and Reaction Pathways
The reactivity of azetidines is largely governed by their inherent ring strain, which makes them susceptible to ring-opening reactions. rsc.org Computational methods can predict the most likely sites of reaction and the activation energies for various reaction pathways.
Electrophilic and Nucleophilic Sites: As indicated by DFT calculations of the molecular electrostatic potential, the nitrogen atom of the azetidine ring is a primary nucleophilic site, while the carbon atoms of the ring are potential electrophilic sites, particularly when the nitrogen is protonated or coordinated to a Lewis acid.
Ring-Opening Reactions: The strain energy of the azetidine ring (approximately 25.4 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. rsc.org Computational studies can model the transition states and activation barriers for reactions with various nucleophiles and electrophiles, providing a quantitative prediction of reactivity. For instance, the reaction of the azetidine nitrogen with an electrophile would likely be a facile process.
Analysis of Intra- and Intermolecular Interactions
Non-covalent interactions play a crucial role in determining the structure, stability, and properties of molecules.
Intramolecular Interactions: In this compound, potential intramolecular interactions include hydrogen bonding (if the azetidine nitrogen is protonated) and dipole-dipole interactions between the polar C-N, C-O, and C-Cl bonds. Quantum theory of atoms in molecules (QTAIM) analysis could be employed to characterize the nature and strength of these intramolecular bonds.
Intermolecular Interactions: The molecule possesses several features that can participate in intermolecular interactions. The azetidine nitrogen can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. The dichlorophenoxy group can engage in π-π stacking and halogen bonding. Understanding these interactions is key to predicting the compound's behavior in condensed phases and its potential to interact with other molecules. Studies on other heterocyclic compounds have highlighted the importance of such interactions in their crystal packing and supramolecular assembly.
| Interaction Type | Potential Locus in this compound | Computational Method for Analysis |
|---|---|---|
| Hydrogen Bonding | Azetidine nitrogen (acceptor); N-H (donor if protonated). | DFT, MD, QTAIM |
| π-π Stacking | 2,4-Dichlorophenyl ring. | DFT with dispersion correction, MD |
| Halogen Bonding | Chlorine atoms as halogen bond donors. | DFT, MEP analysis |
| Dipole-Dipole Interactions | Polar bonds (C-N, C-O, C-Cl). | DFT, MD |
Potential Chemical Applications of Azetidine Derivatives Excluding Biomedical/clinical
Azetidines as Chiral Templates in Asymmetric Synthesis
Chirally pure azetidine (B1206935) derivatives are highly effective templates and catalysts in asymmetric synthesis. birmingham.ac.uk The rigid, four-membered ring creates a defined stereochemical environment that can effectively control the stereochemistry of chemical reactions. birmingham.ac.ukresearchgate.net If 3-[(2,4-Dichlorophenoxy)methyl]azetidine were resolved into its individual enantiomers, it could serve as a chiral building block or auxiliary.
The utility of chiral azetidines has been demonstrated in a range of asymmetric transformations. For instance, azetidine-derived ligands and organocatalysts have been successfully used to induce asymmetry in key carbon-carbon bond-forming reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net The fixed geometry of the azetidine scaffold helps to create a well-organized transition state, leading to high levels of enantioselectivity.
Recent methodologies have expanded the accessibility of structurally diverse chiral azetidines. For example, the asymmetric [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates, catalyzed by a chiral copper(I) complex, yields chiral 2-azetines. nih.gov These can be subsequently hydrogenated in a stereoselective manner to produce tetrasubstituted azetidines with three defined chiral centers, showcasing the power of the azetidine framework in complex stereocontrolled synthesis. nih.govnih.gov
Table 1: Examples of Asymmetric Reactions Utilizing Chiral Azetidine Derivatives
| Reaction Type | Role of Azetidine | Catalyst/Auxiliary Type | Typical Outcome |
| Friedel-Crafts Alkylation | Organocatalyst | Chiral azetidine-derived catalyst | High enantioselectivity in C-C bond formation |
| Henry (Nitroaldol) Reaction | Organocatalyst | Azetidine-based catalyst | Enantioselective synthesis of β-nitro alcohols |
| Michael Addition | Organocatalyst | Chiral azetidine scaffold | Stereocontrolled conjugate addition |
| [3+1] Cycloaddition | Chiral Ligand | Copper(I) with chiral sabox ligand | Enantioselective synthesis of chiral 2-azetines |
| Hydrogenation | Chiral Substrate | Palladium on Carbon (Pd/C) | Stereoselective reduction of azetines to chiral azetidines |
Applications in Polymer Chemistry and Materials Science
Azetidines and their derivatives are valuable monomers for the synthesis of functional polymers, particularly polyamines, through cationic ring-opening polymerization (CROP). rsc.orgresearchgate.netutwente.nl The driving force for this polymerization is the relief of the inherent ring strain. It is plausible that this compound could function as a monomer in CROP, leading to a linear polyamine with pendant 2,4-dichlorophenoxy methyl groups.
The polymerization of azetidines can proceed via a cationic mechanism, often initiated by acids, to form poly(trimethylenimine) structures. utwente.nl The functional groups attached to the azetidine ring are incorporated as side chains in the final polymer, allowing for the synthesis of materials with tailored properties. The presence of the dichlorophenoxy moiety would be expected to influence the solubility, thermal stability, and adsorptive properties of the resulting polymer.
Polymers derived from azetidines have a range of potential applications in materials science, including as antibacterial coatings, materials for CO2 adsorption, and agents for metal chelation. rsc.orgutwente.nl Furthermore, polymers can be synthesized to have reactive azetidinium groups as pendants or end-groups, which can be used for cross-linking or other post-polymerization modifications. researchgate.net
Table 2: Potential Polymer Applications Based on Azetidine Monomers
| Monomer Type | Polymerization Method | Resulting Polymer | Potential Applications |
| N-Alkylazetidines | Cationic Ring-Opening Polymerization (CROP) | Linear Poly(N-alkyltrimethylenimine) | Functional coatings, chelation agents |
| Unsubstituted Azetidine | CROP | Hyperbranched Poly(trimethylenimine) | Gene transfection, materials templating |
| Azetidines with functional side chains | CROP | Functionalized Polyamines | Specialty materials with tailored properties (e.g., adsorption) |
| Monomers forming polymers with pendant azetidinium groups | Various | Reactive Polymers | Cross-linkers, reactive coatings, functional surfaces |
Use as Building Blocks for Complex Molecular Architectures
The azetidine ring is an increasingly popular building block for the construction of complex and medicinally relevant molecules. researchgate.netenamine.net Its rigid, three-dimensional structure provides a desirable scaffold that can improve the physicochemical properties of larger molecules. enamine.net The strain within the four-membered ring also provides a synthetic handle for unique chemical transformations that are not possible with more stable heterocyclic systems. rsc.orgrsc.org
Synthetic strategies can utilize the azetidine ring either by incorporating it as a stable core within the final structure or by using its strain-release reactivity to undergo ring-expansion or ring-opening reactions. nih.govresearchgate.net This dual reactivity makes azetidines versatile intermediates for accessing other heterocyclic systems or acyclic structures with defined stereochemistry. researchgate.net
Recent synthetic advances, such as visible-light-mediated [2+2]-cycloadditions, have made previously inaccessible monocyclic azetidines available as building blocks. sciencedaily.com This allows for greater variation in substitution patterns, which is critical for systematically exploring chemical space in the development of new functional molecules. sciencedaily.com The structure of this compound makes it a potential precursor for a variety of more complex targets through functionalization of the secondary amine or reactions involving the azetidine ring itself.
Table 3: Azetidines as Scaffolds in the Synthesis of Complex Molecules
| Azetidine Precursor Type | Synthetic Transformation | Resulting Molecular Architecture |
| Chiral 2-Azetine-carboxylates | Stereoselective Hydrogenation | Tetrasubstituted Azetidine-2-carboxylates |
| Substituted Azetidines | Ring Expansion | Larger N-heterocycles (e.g., pyrrolidines) |
| 4-Oxoazetidine-2-carbaldehydes | Diastereoselective additions | Polycyclic β-lactams, amino sugars, alkaloids |
| Functionalized Azetidines | Coupling Reactions | Complex molecules with an embedded azetidine core |
Catalytic Applications of Azetidine-Based Ligands
Azetidine derivatives have proven to be effective ligands in transition metal catalysis. researchmap.jp The conformational rigidity of the four-membered ring can lead to the formation of highly organized and efficient metal complexes. birmingham.ac.ukresearchgate.net When used as ligands, azetidines can influence the activity and selectivity of a metal catalyst, making them valuable in a range of important chemical reactions.
The coordination chemistry of azetidine-based ligands has been explored with various metals, including palladium, copper, and zinc. researchmap.jpmdpi.com For example, palladium complexes of azetidine-containing ligands have been developed for use in Suzuki-Miyaura cross-coupling reactions, demonstrating high efficiency even at very low catalyst loadings for the synthesis of biaryls. mdpi.comresearchgate.net Tridentate and quadridentate azetidine ligands have been shown to form stable complexes with Cu(II) and Zn(II), which are effective catalysts for reactions such as Sonogashira couplings. researchmap.jp
The steric and electronic properties of the azetidine ligand can be fine-tuned by altering the substituents on the ring. The this compound molecule, with its secondary amine and ether oxygen, has the potential to act as a bidentate ligand, or it could be further functionalized to create more complex multidentate ligand systems for asymmetric catalysis. birmingham.ac.ukresearchgate.net
Table 4: Examples of Azetidine-Based Ligands in Catalysis
| Ligand Structure | Metal Center | Catalytic Reaction | Reference |
| Azetidine-based vicinal diamines | Palladium (Pd) | Suzuki-Miyaura Coupling | mdpi.com |
| Azetidine-based amine/imidate complexes | Palladium (Pd) | Suzuki-Miyaura Coupling | mdpi.comresearchgate.net |
| Tridentate/Quadridentate azetidines | Copper (Cu), Zinc (Zn) | Sonogashira Coupling | researchmap.jp |
| Chiral azetidine-derived organocatalysts | (Metal-free) | Friedel-Crafts, Henry, Michael Reactions | birmingham.ac.ukresearchgate.net |
Challenges and Future Research Directions in Azetidine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of azetidine (B1206935) derivatives presents a significant challenge due to the inherent ring strain of the four-membered ring. mdpi.com Traditional methods often involve intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, which can suffer from low yields and require harsh reaction conditions. jmchemsci.com Future research is geared towards the development of more efficient and sustainable synthetic strategies.
One promising area is the use of transition-metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular C-H amination has been shown to be an effective method for the synthesis of functionalized azetidines. medwinpublishers.com For a molecule like 3-[(2,4-Dichlorophenoxy)methyl]azetidine, a potential sustainable route could involve the catalytic coupling of a suitably protected 3-(hydroxymethyl)azetidine with 2,4-dichlorophenol, avoiding the use of stoichiometric and often hazardous reagents. Another avenue of exploration is the use of photocatalysis, which can enable reactions to proceed under mild conditions using visible light as a renewable energy source. harvard.edu
| Synthetic Strategy | General Description | Advantages | Challenges for this compound |
| Intramolecular Cyclization | Cyclization of acyclic precursors containing an amine and a leaving group in a 1,3-relationship. jmchemsci.com | Readily available starting materials. | Potential for low yields due to ring strain; may require harsh conditions. |
| [2+2] Cycloadditions | Reaction of an imine with an alkene to form the azetidine ring directly. medwinpublishers.com | Atom economical. | Often requires photochemical activation; control of regioselectivity and stereoselectivity can be challenging. |
| Transition-Metal Catalysis | e.g., Pd-catalyzed C-H amination or Buchwald-Hartwig amination. medwinpublishers.com | High efficiency and functional group tolerance. | Catalyst cost and removal; optimization of reaction conditions for the specific substrate. |
| Photocatalysis | Use of light to promote cycloaddition or cyclization reactions. harvard.edu | Mild reaction conditions; sustainable energy source. | Substrate scope may be limited; potential for side reactions. |
Exploration of Novel Reactivity Patterns for Functionalization
The ring strain of azetidines not only makes them challenging to synthesize but also endows them with unique reactivity that can be harnessed for further functionalization. jmchemsci.com The strain energy of the azetidine ring is approximately 25.2 kcal/mol, which is significantly higher than that of larger rings like pyrrolidine (B122466) (5.8 kcal/mol). jmchemsci.com This strain can be released in ring-opening reactions, providing access to a variety of linear amine derivatives.
Future research will likely focus on developing selective ring-opening methodologies that can be triggered by specific reagents or conditions. For this compound, this could involve the development of methods to selectively cleave the C-N bonds of the azetidine ring while leaving the 2,4-dichlorophenoxy moiety intact, or vice versa. Furthermore, the exploration of C-H functionalization of the azetidine ring itself, without ring opening, is a burgeoning area. harvard.edu This would allow for the direct introduction of new substituents onto the azetidine core, rapidly increasing molecular complexity.
Advancements in Stereoselective Synthesis of Substituted Azetidines
The introduction of stereocenters in a controlled manner is crucial for the development of new therapeutic agents. The stereoselective synthesis of substituted azetidines, particularly those with multiple stereocenters, remains a significant hurdle. nih.gov For a compound like this compound, the carbon atom to which the dichlorophenoxymethyl group is attached is a stereocenter.
Future advancements in this area will likely rely on the development of new chiral catalysts and asymmetric methodologies. nih.gov Chiral Lewis acid or Brønsted acid catalysis could be employed to control the stereochemistry of cycloaddition reactions that form the azetidine ring. frontiersin.org Additionally, the use of chiral auxiliaries on the starting materials can guide the stereochemical outcome of the cyclization. The development of enzymatic resolutions or desymmetrization strategies for racemic azetidine derivatives also represents a promising avenue for accessing enantiomerically pure compounds.
Computational Design of Novel Azetidine-Containing Scaffolds
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. nih.govresearchgate.net These methods can be used to predict the properties of molecules, guide the design of new synthetic targets, and understand the interactions between a drug candidate and its biological target.
In the context of this compound, computational studies could be employed to predict its three-dimensional conformation, its potential binding modes with various protein targets, and its ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net Furthermore, computational methods can be used to design libraries of novel azetidine-containing scaffolds with optimized properties. For example, by systematically modifying the substituents on the azetidine ring and the phenoxy group of the parent molecule, it may be possible to identify new analogs with improved potency, selectivity, or pharmacokinetic profiles.
| Computational Method | Application in Azetidine Chemistry | Potential Insights for this compound |
| Quantum Mechanics (QM) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. nih.gov | Prediction of reactivity, stability, and preferred conformations. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. | Understanding the flexibility and interactions with biological macromolecules. |
| Docking and Virtual Screening | Prediction of the binding orientation of a molecule to a target protein. | Identification of potential biological targets and lead optimization. |
| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicity properties. | Early assessment of drug-likeness and potential liabilities. |
Diversification of Applications Beyond Traditional Areas
Azetidines have traditionally been explored for their potential in medicinal chemistry, particularly as mimics of proline and as scaffolds for the development of enzyme inhibitors and receptor modulators. medwinpublishers.com However, the unique properties of the azetidine ring suggest that its applications could be expanded into other areas of chemical science.
Future research may explore the use of azetidine derivatives as ligands in catalysis, as building blocks for the synthesis of novel polymers, or as components of functional materials. The rigid nature of the azetidine ring could be exploited to create well-defined catalyst structures, while the reactivity of the ring could be used to develop new polymerization methodologies. For a molecule like this compound, the presence of the dichlorophenoxy group, a common motif in herbicides and pesticides, suggests potential applications in agrochemistry. researchgate.netmdpi.com However, a thorough evaluation of its biological activity and environmental impact would be necessary.
Q & A
Q. What are the optimal synthetic routes for 3-[(2,4-Dichlorophenoxy)methyl]azetidine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of azetidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 3-(4-chlorophenoxy)azetidine hydrochloride is synthesized by reacting 3-aminoazetidine with 4-chlorophenol under basic conditions, followed by HCl treatment . For this compound, analogous methods may apply, but optimization requires:
- Stepwise parameter testing : Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and base (K₂CO₃ vs. NaH) to maximize yield.
- Catalyst screening : Pd-based catalysts may enhance coupling efficiency for aromatic intermediates.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.
Reference synthetic protocols for structurally similar compounds (e.g., 3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine) suggest reaction times of 12–24 hours and yields of 40–60% .
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?
Methodological Answer: Critical characterization steps include:
- Spectroscopic analysis :
- Chromatographic purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95%.
- Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C for similar azetidines) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of azetidine derivatives, such as cytotoxicity vs. therapeutic potential?
Methodological Answer: Contradictory data often arise from assay variability or structural modifications. To address this:
- Dose-response standardization : Test this compound across multiple concentrations (e.g., 1 nM–100 µM) in cell viability assays (MTT or resazurin) .
- Target engagement studies : Use SPR or ITC to measure binding affinity to proposed targets (e.g., kinases or GPCRs).
- Comparative structural analysis : Benchmark against analogs like 3-(4-fluorophenyl)azetidine, where fluorination alters bioactivity .
Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with receptors (e.g., serotonin transporters). Focus on the dichlorophenoxy moiety’s steric and electronic effects .
- QSAR modeling : Corporate substituent parameters (Hammett σ, logP) to predict bioactivity trends. For example, electron-withdrawing Cl groups may increase membrane permeability .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetically feasible derivatives.
Q. What environmental fate studies are critical for assessing the ecological impact of this compound?
Methodological Answer: Follow methodologies from environmental toxicology frameworks :
- Persistence testing : Measure hydrolysis half-life in aqueous buffers (pH 4–9) and photodegradation under UV light.
- Bioaccumulation potential : Calculate logKow (octanol-water partition coefficient) via shake-flask experiments.
- Ecotoxicology : Use Daphnia magna or Danio rerio models to determine LC₅₀ values.
Data Interpretation and Optimization
Q. How can researchers address low yields in the final step of synthesizing this compound?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., unreacted azetidine or chlorophenol).
- Reaction quenching optimization : Adjust pH during workup to minimize decomposition.
- Catalyst recycling : For Pd-mediated reactions, test ligands like XPhos to improve turnover .
Q. What analytical techniques are most reliable for detecting degradation products of this compound in long-term stability studies?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- HPLC-MS/MS : Identify degradation products via fragmentation patterns.
- NMR stability markers : Track new peaks in ¹H NMR (e.g., oxidized azetidine rings) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
- Spill management : Neutralize with activated carbon or vermiculite, then dispose as hazardous waste.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
